molecular formula C15H17FN2O3 B5524566 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-4,5-dihydro-5-isoxazolecarboxamide

3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B5524566
M. Wt: 292.30 g/mol
InChI Key: RHICVFSUOWRXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves reactions of precursor molecules under specific conditions to form the desired complex structure. For instance, pyrazoline derivatives have been synthesized by reacting 4,4'-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in ethanolic sodium hydroxide solution, showcasing a method that might parallel the synthesis of our compound of interest (Jasinski et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques such as X-ray diffraction, which provides insights into the arrangement of atoms within the molecule and their intermolecular interactions. For example, studies on pyrazoline derivatives have revealed crystal packing stabilized by hydrogen bonds and weak intermolecular interactions, which are critical for understanding the compound's stability and reactivity (Jasinski et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving the compound are likely to be influenced by its functional groups, such as the isoxazole ring, fluorophenyl group, and tetrahydrofuran moiety. These functional groups can undergo various chemical reactions, contributing to the compound's diverse chemical properties.

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline structure, are determined by the molecular structure. For closely related compounds, single crystal X-ray diffraction data have provided valuable information on their crystalline structure and physical properties, which could be extrapolated to understand our compound of interest (Jasinski et al., 2012).

Scientific Research Applications

Isoxazole Derivatives as Immunosuppressive Agents

Isoxazole derivatives, including leflunomide and its metabolites, have been shown to have promising applications in immunosuppression, particularly in the context of disease-modifying antirheumatic drugs. These compounds have been observed to inhibit dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, affecting immune cell functions due to the reduction of pyrimidine nucleotide pools. Such mechanisms suggest potential applications in autoimmune diseases and organ transplantation (W. Knecht & M. Löffler, 1998).

Antiprotozoal Activities

Research into dicationic 3,5-diphenylisoxazoles has demonstrated potent activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the pathogens responsible for sleeping sickness and malaria, respectively. These findings highlight the potential of isoxazole derivatives in developing new antiprotozoal medications (D. A. Patrick et al., 2007).

properties

IUPAC Name

3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c16-11-5-3-10(4-6-11)13-8-14(21-18-13)15(19)17-9-12-2-1-7-20-12/h3-6,12,14H,1-2,7-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHICVFSUOWRXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.